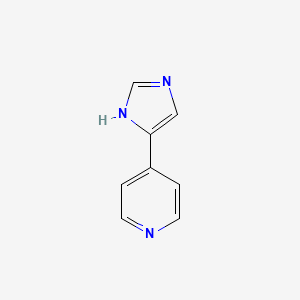

4-(1H-Imidazol-5-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-Imidazol-5-yl)pyridine is a compound with the molecular weight of 145.16 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature . The compound is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazole derivatives, including this compound, often involves cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions. For instance, the conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine, which takes place only under acidic conditions, can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications

Therapeutic Agent Development

Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents : This compound and its derivatives are recognized for their wide range of applications in medicinal chemistry. They exhibit diverse biological activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor properties. The imidazo[1,2-a]pyridine scaffold has been a part of various marketed preparations, and structural modifications of this scaffold have led to the discovery of novel therapeutic agents (Deep et al., 2016).

Synthetic Methods

New Method for Preparation of (2-aminopyridin-4-yl)methanol : A novel method was developed for the direct oxidation of the methyl group in compound 1 without preliminary protection of the amino group, leading to efficient synthesis of derivatives important for constructing the bicyclic imidazo[1,2-a]pyridine structure, which is pivotal for various pharmacological applications (Lifshits et al., 2015).

Spectroscopy and Molecular Structure

Vibrational Spectra, X-ray and Molecular Structure Studies : Investigations into the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives provide insights into their chemical behavior and properties. These studies are essential for understanding the compound's interactions and stability, which is crucial for the development of new materials and therapeutic agents (Lorenc et al., 2008).

Fluorescent Probes and Optoelectronics

Imidazo[1,5-a]pyridine-Based Fluorescent Probes : The stable scaffold of imidazo[1,5-a]pyridine has been used for the development of emissive compounds across various fields, including optoelectronics and sensors. Their compact shape and photophysical properties make them suitable candidates for cell membrane probes, contributing to the study of membrane dynamics, hydration, and fluidity (Renno et al., 2022).

N-heterocyclic Carbenes and Coordination Chemistry

Versatile Architecture for Stable N-heterocyclic Carbenes : Imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes, which have applications in coordination chemistry and catalysis (Alcarazo et al., 2005).

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 4-(1h-imidazol-5-yl)pyridine, have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby affecting the metabolic processes in which these enzymes are involved .

Biochemical Pathways

Imidazole is a key component of several important biological molecules such as histidine, purine, and histamine . Therefore, it can be inferred that this compound might affect the biochemical pathways involving these molecules.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

It is known that imidazole derivatives can exhibit a wide range of biological activities, which suggests that this compound could potentially have diverse effects at the molecular and cellular levels .

Action Environment

Given that imidazole is highly soluble in water and other polar solvents , it can be inferred that the action of this compound could potentially be influenced by the polarity of its environment.

Safety and Hazards

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQQGJNKKDEODG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B2589103.png)

![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)

![2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2589116.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)